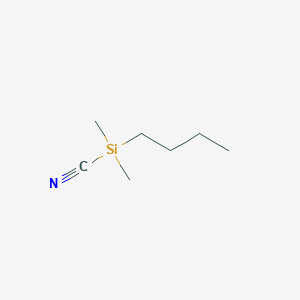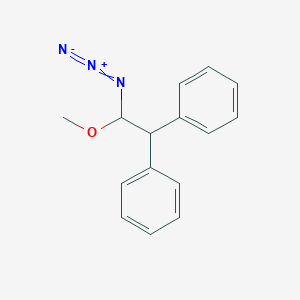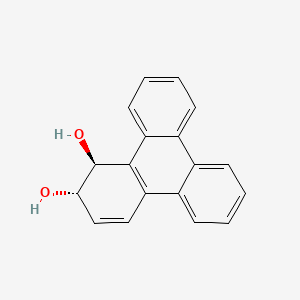![molecular formula C5H12NO4P B14308394 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid CAS No. 113592-13-5](/img/structure/B14308394.png)
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid is an organic compound with the molecular formula C5H12NO4P It belongs to the class of organophosphorus compounds and is characterized by the presence of a phosphoryl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions typically involve temperatures ranging from 65°C to 110°C and pressures greater than 1 atm .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Wirkmechanismus
The mechanism of action of 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as a stabilizer in electrolyte solutions by forming micellar networks that facilitate ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Aminomethyl)(hydroxy)phosphoryl]propanoic acid: This compound has a similar structure but differs in the substitution pattern on the propanoic acid backbone.
N- [3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4-Ylmethyl)Propanoyl]Alanine: Another related compound with a more complex structure, used in experimental drug research.
Uniqueness
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and act as an ion-flow stabilizer sets it apart from other similar compounds.
Eigenschaften
| 113592-13-5 | |
Molekularformel |
C5H12NO4P |
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
3-[1-aminoethyl(hydroxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C5H12NO4P/c1-4(6)11(9,10)3-2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
CXDZNCNRYCJVBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N)P(=O)(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)




